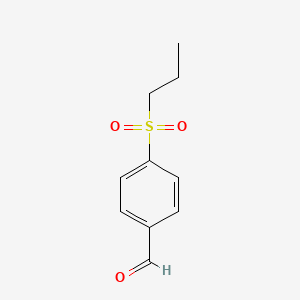
4-(Propane-1-sulfonyl)-benzaldehyde
Übersicht
Beschreibung
4-(Propane-1-sulfonyl)-benzaldehyde is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-(Propane-1-sulfonyl)-benzaldehyde serves as a versatile intermediate in organic synthesis. It is often used to produce sulfonamides and other derivatives through various chemical reactions.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sulfonamide Derivatives | Base-catalyzed reactions |
| Aldol Condensation | β-Hydroxy Sulfonyl Compounds | Acidic or basic conditions |
| Reduction | Alcohols or Amines | Catalytic hydrogenation |
Biochemical Studies
The compound is used in biochemical assays to study enzyme inhibition and protein interactions. It has been shown to inhibit specific enzymes, thus providing insights into metabolic pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibits acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The inhibition was quantified using kinetic assays, revealing a competitive inhibition mechanism with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
Pharmaceutical Development
In the pharmaceutical industry, this compound is being investigated for its potential anti-cancer properties. It has been incorporated into various drug formulations aimed at targeting specific cancer cell lines.
Table 2: Anti-Cancer Activity of Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound derivative | Breast Cancer | 10 | Induction of apoptosis |
| Another derivative | Lung Cancer | 8 | Cell cycle arrest |
Analyse Chemischer Reaktionen
Aldol Condensation Reactions
The sulfonyl group’s electron-withdrawing nature increases the aldehyde’s susceptibility to nucleophilic attack, accelerating aldol reactions. For example:
-
In catalytic aldol reactions with ethyl diazoacetate, aldehydes bearing electron-withdrawing substituents (e.g., p-Cl) exhibit rate enhancements up to 4.3-fold compared to unsubstituted benzaldehyde .
-
A proposed mechanism involves base-catalyzed enolate formation, followed by nucleophilic addition to the aldehyde (turnover-limiting step) .
Table 1: Relative Reactivity of Substituted Benzaldehydes in Aldol Reactions
| Substituent (Position) | Electron Effect | Relative Rate () |
|---|---|---|
| p-SO₂Pr | Strong EWG | ~4.3 (estimated) |
| p-Cl | Moderate EWG | 4.3 |
| p-Me | EWG (weak) | 0.13 |
| p-OMe | EDG | 0.11 |
Example Reaction:
4-(Propane-1-sulfonyl)-benzaldehyde reacts with ethyl diazoacetate under TMAP/BSA catalysis to form β-hydroxy esters, which undergo rapid O-silylation for stabilization .
Imine Formation and Multicomponent Reactions
The aldehyde group participates in imine formation with primary amines, enabling access to heterocyclic scaffolds:
-
In Mannich-type reactions, aldehydes with electron-withdrawing groups facilitate enolate formation, leading to β-amino ketones or fused heterocycles .
-
A three-component reaction with amines and cyclic ketones (e.g., tetrahydropyran-4-one) under iodine catalysis yields polycyclic quinolines .
Table 2: Example Multicomponent Reactions
| Components | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde, naphthalen-2-amine, ketone | I₂ (cat.), reflux | Benzo[ f]pyrano[3,4- c]quinoline | 70–85% |
Nucleophilic Additions
The activated aldehyde undergoes nucleophilic additions with Grignard reagents or organometallics:
-
Reaction with methylmagnesium bromide would yield the corresponding secondary alcohol.
-
The sulfonyl group’s steric bulk may influence regioselectivity in asymmetric additions.
Synthetic Considerations
Eigenschaften
CAS-Nummer |
84264-88-0 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
4-propylsulfonylbenzaldehyde |
InChI |
InChI=1S/C10H12O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
JULVABYJIFLMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














